molecular formula C18H26N4O2 B5646675 1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine

1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine

Cat. No. B5646675
M. Wt: 330.4 g/mol
InChI Key: STKNFJCPNRDTJN-UHFFFAOYSA-N
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Description

The compound in focus belongs to a class of chemicals that includes piperidine and pyrazole derivatives. These compounds are significant in medicinal chemistry and have been studied for their diverse applications.

Synthesis Analysis

  • Feskov et al. (2019) outlined the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and related compounds. This synthesis method could be relevant for synthesizing the target compound, highlighting the use of N-protected propane diols or dibromides and cyclization reactions (Feskov et al., 2019).

Molecular Structure Analysis

  • Shawish et al. (2021) conducted X-ray crystallography and DFT calculations on s-triazine derivatives incorporating pyrazole/piperidine moieties, which can provide insights into the molecular structure of the target compound (Shawish et al., 2021).

Chemical Reactions and Properties

  • The reaction dynamics involving piperidine, as described by Demidov et al. (2021), might be applicable to understand the chemical reactions of the target compound. Their work discusses the synthesis of carbonitriles through a reaction involving piperidine (Demidov et al., 2021).

Physical Properties Analysis

  • Naveen et al. (2015) explored the crystal structure and physical properties of a piperidin-4-yl derivative, providing valuable insights into the crystalline structure and physical characteristics of similar compounds (Naveen et al., 2015).

properties

IUPAC Name

cyclopropyl-[4-[3-(3,5-dimethylpyrazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-12-9-13(2)22(19-12)16-10-21(11-16)18(24)15-5-7-20(8-6-15)17(23)14-3-4-14/h9,14-16H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNFJCPNRDTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)C3CCN(CC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylcarbonyl)-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}piperidine

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